molecular formula C12H11NO3 B5592650 3-(2-oxo-2-phenylethylidene)-2-morpholinone

3-(2-oxo-2-phenylethylidene)-2-morpholinone

Cat. No. B5592650
M. Wt: 217.22 g/mol
InChI Key: SHMMZGJZZGDTSL-CSKARUKUSA-N
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Description

The chemical compound belongs to a class of organophosphorus compounds and derivatives of morpholine, which are of significant interest in organic chemistry and pharmacology due to their broad range of biological activities and applications in drug synthesis. Morpholine derivatives are particularly noteworthy in medicinal chemistry, where they serve as key intermediates or pharmacophores in the development of various drugs due to their structural flexibility, lipophilicity, and metabolic stability.

Synthesis Analysis

The synthesis of morpholine derivatives often involves multi-step reactions, including rearrangements, condensations, nucleophilic substitutions, and cyclizations. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a related compound, entails starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through steps like rearrangement, condensation, and nucleophilic substitution reaction, showcasing the complex pathways often encountered in synthesizing these derivatives (Wang et al., 2016).

Molecular Structure Analysis

Molecular structure determination of morpholine derivatives is commonly achieved using techniques such as NMR, IR, mass spectrometry, and X-ray crystallography. These methods provide insights into the compound's conformation, geometric isomerism, and the overall molecular architecture. The structural confirmation via single crystal X-ray diffraction studies, as performed for 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, highlights the precision of these techniques in elucidating compound structures (Mamatha S.V et al., 2019).

properties

IUPAC Name

(3E)-3-phenacylidenemorpholin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-11(9-4-2-1-3-5-9)8-10-12(15)16-7-6-13-10/h1-5,8,13H,6-7H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMMZGJZZGDTSL-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C(=CC(=O)C2=CC=CC=C2)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)/C(=C\C(=O)C2=CC=CC=C2)/N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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